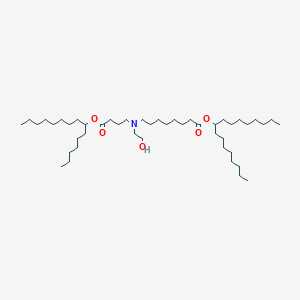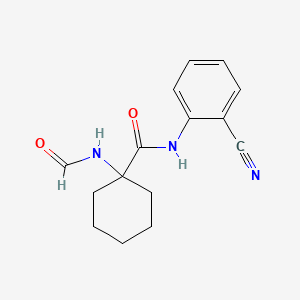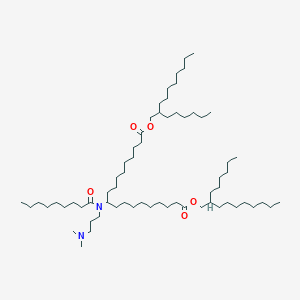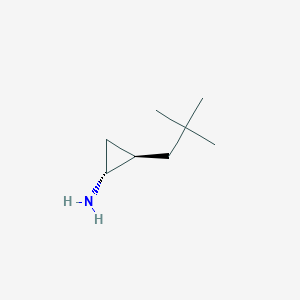![molecular formula C21H25NO2 B13362408 9,10-dimethoxy-2-phenyl-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline](/img/structure/B13362408.png)
9,10-dimethoxy-2-phenyl-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,10-Dimethoxy-2-phenyl-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a pyrido[2,1-a]isoquinoline core with methoxy and phenyl substituents. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-dimethoxy-2-phenyl-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction may start with the formation of an intermediate through the condensation of a phenyl-substituted amine with a methoxy-substituted aldehyde. This intermediate can then undergo cyclization in the presence of a suitable catalyst to form the desired pyrido[2,1-a]isoquinoline core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
9,10-Dimethoxy-2-phenyl-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce more saturated isoquinoline derivatives .
Wissenschaftliche Forschungsanwendungen
9,10-Dimethoxy-2-phenyl-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme interactions and cellular processes.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Wirkmechanismus
The mechanism of action of 9,10-dimethoxy-2-phenyl-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological context and the compound’s structural features .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrabenazine: A related compound known for its use in treating hyperkinetic movement disorders.
9,10-Dimethoxy-3-isobutyl-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-one: Another compound with a similar core structure but different substituents.
Uniqueness
What sets 9,10-dimethoxy-2-phenyl-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline apart is its specific substitution pattern, which can confer unique biological activities and chemical reactivity.
Eigenschaften
Molekularformel |
C21H25NO2 |
|---|---|
Molekulargewicht |
323.4 g/mol |
IUPAC-Name |
9,10-dimethoxy-2-phenyl-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine |
InChI |
InChI=1S/C21H25NO2/c1-23-20-13-17-9-11-22-10-8-16(15-6-4-3-5-7-15)12-19(22)18(17)14-21(20)24-2/h3-7,13-14,16,19H,8-12H2,1-2H3 |
InChI-Schlüssel |
SPYSWTOTYSJXHH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C3CC(CCN3CCC2=C1)C4=CC=CC=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362329.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-(4-fluorophenyl)phthalazin-1-yl]sulfanyl}acetamide](/img/structure/B13362330.png)
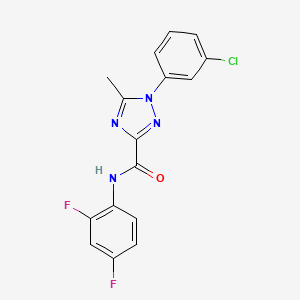

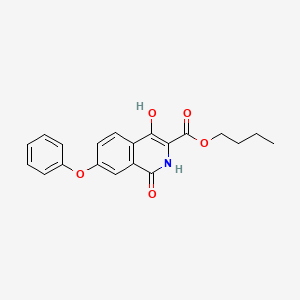
![6-(3,4-Diethoxyphenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362373.png)
![Ethyl (7-hydroxy-5-phenethyl-[1,2,4]triazolo[1,5-a]pyridine-8-carbonyl)glycinate](/img/structure/B13362376.png)
![4-(4-hydroxyquinazolin-2-yl)-N-[5-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-3-yl]butanamide](/img/structure/B13362389.png)
![2-Methyl-3-[6-(2-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine](/img/structure/B13362397.png)
![5-[1-(methylsulfonyl)piperidin-3-yl]-N-phenyl-1,3,4-thiadiazol-2-amine](/img/structure/B13362398.png)
